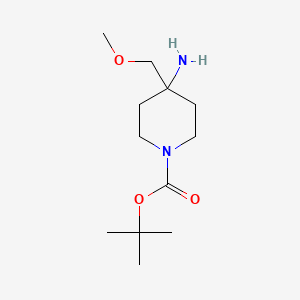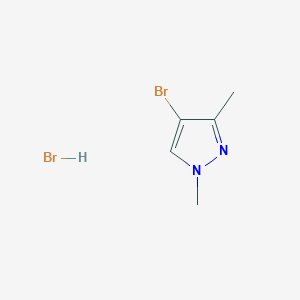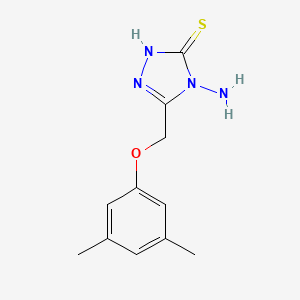![molecular formula C18H21NO6S B2727593 6-methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one CAS No. 1790200-59-7](/img/structure/B2727593.png)
6-methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyranone core, an azetidine ring, and a phenoxypropyl sulfonyl group, making it a unique molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one typically involves multi-step organic reactions. The process begins with the formation of the pyranone core, followed by the introduction of the azetidine ring and the phenoxypropyl sulfonyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers may explore its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential, particularly in drug discovery and development.
Industry: Its unique chemical properties may make it useful in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 6-methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- 6-methyl-4-((1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-thione
- 6-methyl-4-((1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-amine
Uniqueness
6-methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one stands out due to its specific combination of functional groups and structural features The presence of the azetidine ring and the phenoxypropyl sulfonyl group provides unique chemical properties and reactivity compared to similar compounds
Propriétés
IUPAC Name |
6-methyl-4-[1-(3-phenoxypropylsulfonyl)azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-14-10-16(11-18(20)24-14)25-17-12-19(13-17)26(21,22)9-5-8-23-15-6-3-2-4-7-15/h2-4,6-7,10-11,17H,5,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAMDOPIGYSDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2727514.png)

![N-tert-butyl-2-{[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]formamido}acetamide](/img/structure/B2727516.png)
![METHYL 2-(2-BENZYL-5-OXOPYRAZOLIDINE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2727520.png)
![2-(4-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2727521.png)
![3-(3-BROMOPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2727522.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2727524.png)

![1-(5-fluoropyrimidin-2-yl)-4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperazin-2-one](/img/structure/B2727527.png)
![3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride](/img/structure/B2727530.png)

![3-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2727532.png)
